molecular formula C21H23F3N4O2 B14927057 N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B14927057
M. Wt: 420.4 g/mol
InChI Key: SVUJPRMHBNEVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and various pyrazolopyridine intermediates. Common reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or other acylating agents.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification steps: Including recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    Gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • **N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

The uniqueness of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its specific structural features, such as the presence of trifluoromethyl and isopropyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23F3N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C21H23F3N4O2/c1-12(2)28-11-15-16(21(22,23)24)10-19(30)27(20(15)26-28)8-7-18(29)25-17-6-5-13(3)9-14(17)4/h5-6,9-12H,7-8H2,1-4H3,(H,25,29)

InChI Key

SVUJPRMHBNEVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.